molecular formula C23H16F2N6 B12403805 HIV-1 inhibitor-16

HIV-1 inhibitor-16

カタログ番号: B12403805
分子量: 414.4 g/mol
InChIキー: YKSYOOWFQGGOHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HIV-1 inhibitor-16 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-16 typically involves a multi-step process starting from commercially available methyl isonipecotate. The synthetic route includes the following steps:

    Formation of Intermediate: Methyl isonipecotate is reacted with appropriate reagents to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under specific conditions to form the core structure of this compound.

    Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against HIV-1 integrase.

    Purification: The final product is purified using techniques such as chromatography to obtain this compound in high purity.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps.

    Continuous Flow Processing: Continuous flow reactors may be employed to improve efficiency and reduce production time.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

化学反応の分析

Types of Reactions

HIV-1 inhibitor-16 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Substitution reactions are employed to introduce different substituents onto the core structure of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used in substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against HIV-1 integrase.

科学的研究の応用

HIV-1 inhibitor-16 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanism of HIV-1 integrase inhibition and to develop new integrase inhibitors.

    Biology: Employed in cellular and molecular biology studies to investigate the integration process of HIV-1 and the role of integrase.

    Medicine: Potential therapeutic agent for the treatment of HIV-1 infection, particularly in patients with drug-resistant strains.

    Industry: Utilized in the development of diagnostic assays and screening platforms for HIV-1 integrase inhibitors.

作用機序

HIV-1 inhibitor-16 exerts its effects by specifically targeting the HIV-1 integrase enzyme. The mechanism involves:

    Binding to Integrase: The compound binds to the active site of the integrase enzyme, preventing it from catalyzing the integration of viral DNA into the host genome.

    Inhibition of Integration: By blocking the integrase activity, this compound prevents the formation of the preintegration complex and subsequent integration of viral DNA.

    Disruption of Viral Replication: This inhibition disrupts the viral replication cycle, reducing the viral load and preventing the establishment of a permanent infection.

類似化合物との比較

HIV-1 inhibitor-16 is compared with other similar compounds, such as:

    Raltegravir: An integrase strand transfer inhibitor with a different chemical structure but similar mechanism of action.

    Elvitegravir: Another integrase inhibitor with distinct pharmacokinetic properties.

    Dolutegravir: Known for its high barrier to resistance and potent inhibitory activity.

    Bictegravir: A newer integrase inhibitor with improved pharmacokinetic and pharmacodynamic profiles.

Uniqueness

This compound is unique due to its novel chemical scaffold and potent inhibitory activity against both wild-type and drug-resistant strains of HIV-1 integrase. Its distinct mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development as an anti-HIV therapeutic agent.

特性

分子式

C23H16F2N6

分子量

414.4 g/mol

IUPAC名

4-[[4-(2,6-difluoro-4-pyridin-4-ylanilino)-5-methylpyrimidin-2-yl]amino]benzonitrile

InChI

InChI=1S/C23H16F2N6/c1-14-13-28-23(29-18-4-2-15(12-26)3-5-18)31-22(14)30-21-19(24)10-17(11-20(21)25)16-6-8-27-9-7-16/h2-11,13H,1H3,(H2,28,29,30,31)

InChIキー

YKSYOOWFQGGOHN-UHFFFAOYSA-N

正規SMILES

CC1=CN=C(N=C1NC2=C(C=C(C=C2F)C3=CC=NC=C3)F)NC4=CC=C(C=C4)C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。